Ethyl 2-(4-bromothiophen-3-yl)acetate
Overview
Description
Ethyl 2-(4-bromothiophen-3-yl)acetate is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromothiophen-3-yl)acetate can be synthesized through various methods. One common approach involves the bromination of thiophene followed by esterification. The reaction typically starts with the bromination of thiophene to form 4-bromothiophene. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromothiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Ethyl 2-(4-bromothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the biological activity of thiophene derivatives.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)acetate depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 2-(4-bromothiophen-3-yl)acetate can be compared with other thiophene derivatives:
Methyl 2-(2-bromothiophen-3-yl)acetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
2-(4-bromothiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of an ester.
4-Bromothiophene: Lacks the ester functional group, making it less versatile in certain synthetic applications
This compound stands out due to its unique combination of a bromine atom and an ester group, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(4-bromothiophen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)3-6-4-12-5-7(6)9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKINVHOLOJQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502780-10-0 | |
Record name | ethyl 2-(4-bromothiophen-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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